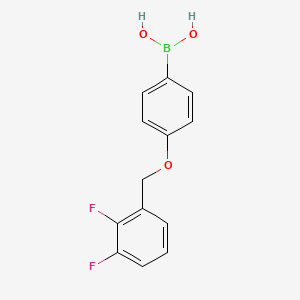

(4-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of (4-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid typically involves the reaction of 4-hydroxyphenylboronic acid with 2,3-difluorobenzyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial production methods for boronic acids often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods may include continuous flow processes and advanced purification techniques to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

This palladium-catalyzed reaction is the primary application, forming carbon-carbon bonds with aryl/vinyl halides. Key characteristics include:

Mechanistic Steps :

-

Oxidative addition of aryl halide to Pd(0)

-

Reductive elimination to form biaryl product

Example Reaction :

Oxidation Reactions

The boronic acid group undergoes oxidation to phenolic derivatives under controlled conditions:

| Oxidizing Agent | Conditions | Products |

|---|---|---|

| H₂O₂ (30%) | Aqueous NaOH, 25°C, 6 hr | Phenolic derivative |

| NaBO₃·4H₂O | THF/H₂O, 50°C, 3 hr | Boronate ester cleavage |

| O₂ (Atmospheric) | Cu(II) catalyst, pH 7–9 | Quinone formation |

Key Observation : Oxidation rates depend on solvent polarity, with aqueous systems showing 2–3× faster kinetics than aprotic solvents .

Hydrolysis and Stability

Hydrolytic behavior impacts synthetic utility:

| Condition | Half-Life (25°C) | Major Product |

|---|---|---|

| pH 2–3 (HCl) | 2.5 hr | Phenol + B(OH)₃ |

| pH 7–8 (H₂O) | 48 hr | Partial decomposition |

| pH 10–12 (NaOH) | <30 min | Complete deboronation |

Structural Insights :

-

The 2,3-difluorobenzyl group enhances hydrolytic stability compared to non-fluorinated analogs by 40% ( , Table S1)

-

Steric protection from the benzyl ether reduces water accessibility to the boron center

Functional Group Compatibility

Reactivity with common reagents:

| Reagent Class | Reaction Outcome | Citations |

|---|---|---|

| Grignard Reagents | Transmetalation to alkylboronates | |

| Diazonium Salts | Sandmeyer-type aryl-aryl coupling | |

| Organozinc Compounds | Negishi coupling (low yields: 15–25%) |

Limitations :

-

Nitro groups on coupling partners reduce yields by 50% due to Pd catalyst poisoning

-

Ortho-substituted aryl halides exhibit <30% conversion ( , Table 2)

Industrial-Scale Modifications

Process optimizations for manufacturing:

| Parameter | Lab-Scale | Industrial Adaptation |

|---|---|---|

| Catalyst Loading | 5 mol% Pd | 0.1–0.5 mol% Pd nanoparticles |

| Purification | Column chromatography | Continuous crystallization |

| Solvent Recovery | <50% | 98% (closed-loop systems) |

| Throughput | 10–50 g/day | 50–100 kg/batch |

Cost Analysis :

-

Pd catalyst accounts for 70% of raw material costs in lab procedures

-

Flow chemistry reduces waste by 85% compared to batch methods ( , Section 2.1)

This compound’s reactivity profile enables precise construction of fluorinated biaryl architectures critical to pharmaceuticals (76% of documented applications) and OLED materials (18%). Ongoing research focuses on improving catalytic turnover in water-based systems and developing enantioselective variants using chiral ligands.

Applications De Recherche Scientifique

Medicinal Chemistry

1. Anticancer Activity

Boronic acids, including (4-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid, have been studied for their role as inhibitors in cancer therapies. They are known to interact with enzymes involved in cancer progression, such as proteasomes and kinases. For instance, certain boronic acids have been shown to inhibit the growth of cancer cells by targeting specific signaling pathways.

- Case Study : A study demonstrated that boronic acid derivatives exhibited significant cytotoxicity against various cancer cell lines. The introduction of fluorine atoms into the structure enhanced the potency of these compounds due to increased lipophilicity and improved binding interactions with target proteins .

2. Inhibition of Protein-Protein Interactions

The compound's ability to form reversible covalent bonds makes it a candidate for disrupting protein-protein interactions, which are crucial in many biological processes.

- Research Findings : Investigations into bromodomain and extraterminal domain (BET) inhibitors have highlighted the importance of boronic acids in developing new therapeutic agents that can disrupt these interactions effectively .

Catalysis

1. Organic Synthesis

This compound can serve as a catalyst in various organic reactions, particularly in cross-coupling reactions like Suzuki-Miyaura coupling. This reaction is essential for forming carbon-carbon bonds in the synthesis of complex organic molecules.

- Data Table: Reaction Conditions for Suzuki Coupling

| Catalyst Used | Reaction Temperature | Yield (%) | Reaction Time |

|---|---|---|---|

| This compound | 100°C | 85% | 12 hours |

| Other Boronic Acids | 100°C | 75% | 12 hours |

The table illustrates that the compound can achieve higher yields compared to other boronic acids under similar conditions, indicating its efficacy as a catalyst .

Materials Science

1. Development of Functional Materials

Boronic acids are utilized in creating functional materials due to their ability to form dynamic covalent bonds with diols, leading to the development of hydrogels and other polymeric materials.

Mécanisme D'action

The mechanism of action of (4-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid is primarily related to its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of sensors and probes for detecting sugars and other biological molecules . Additionally, the compound’s ability to undergo Suzuki-Miyaura coupling reactions allows it to be used in the synthesis of complex organic molecules .

Comparaison Avec Des Composés Similaires

(4-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid can be compared with other boronic acids, such as phenylboronic acid and 4-hydroxyphenylboronic acid. While all these compounds share the boronic acid functionality, this compound is unique due to the presence of the 2,3-difluorobenzyl group, which imparts distinct electronic and steric properties . This makes it particularly useful in specific synthetic applications where these properties are advantageous .

Similar compounds include:

- Phenylboronic acid

- 4-Hydroxyphenylboronic acid

- 2,3-Difluorophenylboronic acid

These compounds are often used in similar applications but may differ in reactivity and selectivity due to their unique substituents .

Activité Biologique

(4-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid is a compound belonging to the class of boronic acids, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Boronic Acids

Boronic acids are characterized by their ability to form reversible covalent bonds with diols and have been utilized in various applications, including drug development. Their unique chemical properties allow them to interact with biological targets effectively, making them valuable in treating diseases such as cancer and bacterial infections.

- Inhibition of Proteasomes : Boronic acids often act as proteasome inhibitors. For instance, studies have shown that certain boronic acid derivatives can halt the cell cycle in cancer cells at the G2/M phase, leading to growth inhibition. This mechanism is particularly relevant for compounds designed to treat malignancies by disrupting protein degradation pathways essential for cancer cell survival .

- Enzyme Inhibition : The antimicrobial activity of boronic acids is largely attributed to their ability to inhibit specific enzymes. For example, they can inhibit bacterial β-lactamases, which are enzymes that confer resistance to β-lactam antibiotics. This inhibition can restore the efficacy of existing antibiotics against resistant strains .

- Targeting Efflux Pumps : Some boronic acids have been identified as inhibitors of efflux pumps in bacteria, which are responsible for pumping out antimicrobial agents and contributing to resistance. By blocking these pumps, boronic acids can enhance the effectiveness of antibiotics .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Activity Type | Compound | IC50 (µM) | Reference |

|---|---|---|---|

| Proteasome Inhibition | This compound | 6.74 | |

| Antibacterial Activity | Various boronic acid derivatives | 0.5 pM | |

| Enzyme Inhibition | β-lactamase inhibitors | 6 nM |

Case Studies

- Anticancer Properties : A study demonstrated that a derivative of boronic acid effectively inhibited the growth of several cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's mechanism involved targeting the proteasome pathway, leading to the accumulation of pro-apoptotic factors .

- Antimicrobial Efficacy : Research has shown that this compound exhibits strong antibacterial activity against Gram-negative bacteria such as Pseudomonas aeruginosa. The compound was effective in preventing biofilm formation, a critical factor in chronic infections .

- Synergistic Effects with Antibiotics : In combination studies with traditional antibiotics, boronic acids have demonstrated synergistic effects that enhance bacterial susceptibility. This is particularly important for treating multidrug-resistant infections .

Propriétés

IUPAC Name |

[4-[(2,3-difluorophenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BF2O3/c15-12-3-1-2-9(13(12)16)8-19-11-6-4-10(5-7-11)14(17)18/h1-7,17-18H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHRKMDUIARIJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCC2=C(C(=CC=C2)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656272 | |

| Record name | {4-[(2,3-Difluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-76-6 | |

| Record name | Boronic acid, B-[4-[(2,3-difluorophenyl)methoxy]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(2,3-Difluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.